(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 123808-97-9
VCID: VC20901182
InChI: InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10-/m0/s1
SMILES: CC(C)C1COC2(N1C(=O)CC2)C
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

CAS No.: 123808-97-9

Cat. No.: VC20901182

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one - 123808-97-9

Specification

CAS No. 123808-97-9
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name (3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Standard InChI InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10-/m0/s1
Standard InChI Key NUUDVADIQSLTCN-WPRPVWTQSA-N
Isomeric SMILES CC(C)[C@@H]1CO[C@@]2(N1C(=O)CC2)C
SMILES CC(C)C1COC2(N1C(=O)CC2)C
Canonical SMILES CC(C)C1COC2(N1C(=O)CC2)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator